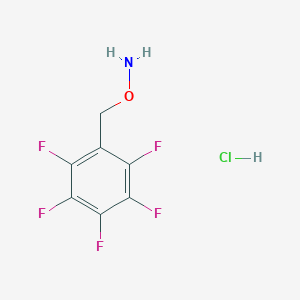

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

描述

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: is a versatile chemical compound widely used in various scientific fields. It is known for its ability to form stable oximes with carbonyl compounds, making it a valuable reagent in analytical chemistry. The compound has the molecular formula C7H4F5NO·HCl and a molecular weight of 249.57 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is usually obtained as a white crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .

化学反应分析

Types of Reactions: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily undergoes nucleophilic substitution reactions. It reacts with carbonyl compounds to form oximes, which are stable and can be easily analyzed using various chromatographic techniques .

Common Reagents and Conditions:

Reagents: Carbonyl compounds (aldehydes, ketones), hydroxylamine hydrochloride.

Conditions: Aqueous medium, reflux conditions, pH control to maintain a slightly acidic environment.

Major Products: The major products of these reactions are oximes, which are valuable intermediates in organic synthesis and analytical chemistry .

科学研究应用

Derivatization Reagent for Carbonyl Compounds

One of the primary applications of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is as a derivatization reagent in the analysis of carbonyl-containing compounds. This compound reacts with aldehydes and ketones to form stable oximes, which can then be analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Key Applications:

- Detection of Thromboxane B2 and Prostaglandins: It is used to determine levels of thromboxane B2 and various prostaglandins in biological samples .

- Analysis of Aldehydes and Ketones: The reagent facilitates the analysis of a wide range of aldehydes and ketones in environmental samples and food products .

Synthesis of Oximes

This compound is instrumental in synthesizing oximes from steroids containing keto groups. This process is crucial for the characterization and quantification of steroid hormones in biological research.

Synthesis Process:

- The compound is reacted with steroids to produce oximes that can be further analyzed by chromatographic methods. For instance, a study developed a liquid chromatographic method to synthesize and analyze various oximes derived from common aldehydes and ketones using this reagent .

Environmental Analysis

The compound has been effectively employed in environmental science for the detection of carbonyl compounds in water samples. For example, it has been used to derivatize carbonyls present in pool water to facilitate their quantification via GC-MS .

Case Study:

- A study reported the successful derivatization of carbonyl compounds in pool water samples using this compound followed by GC analysis. This method provided reliable detection limits and allowed for the assessment of disinfection by-products .

Food Chemistry

In food chemistry, this compound is utilized for flavor profiling and quality control. It helps identify volatile organic compounds that contribute to the aroma and flavor of food products.

Application Example:

- A study on wine samples demonstrated the use of this compound to characterize volatile compounds that influence flavor profiles .

Analytical Method Development

The compound has been pivotal in developing new analytical methods for detecting low concentrations of carbonyl compounds in various matrices.

Methodological Advances:

- Recent advancements include the development of sensitive liquid chromatographic methods with ultraviolet detection for analyzing O-oximes formed from aldehydes and ketones . These methods are crucial for enhancing detection limits and improving analytical sensitivity.

Summary Table of Applications

| Application Area | Specific Uses | Techniques Used |

|---|---|---|

| Analytical Chemistry | Detection of thromboxane B2 and prostaglandins | GC, GC-MS |

| Organic Synthesis | Synthesis of oximes from steroids | Liquid Chromatography |

| Environmental Analysis | Detection of carbonyl compounds in water | GC-MS |

| Food Chemistry | Flavor profiling in wine samples | Gas Chromatography |

| Method Development | Development of sensitive analytical methods | UV Detection |

作用机制

The primary mechanism of action of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride involves its reaction with carbonyl compounds to form oximes. This reaction is facilitated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting oxime is stable and can be easily detected and quantified using chromatographic techniques .

相似化合物的比较

- O-Benzylhydroxylamine hydrochloride

- O-tert-Butylhydroxylamine hydrochloride

- Methoxyamine hydrochloride

Comparison: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly effective in forming stable oximes with a wide range of carbonyl compounds, compared to other hydroxylamine derivatives .

生物活性

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a derivative of hydroxylamine that has garnered attention for its biological activity, particularly in the context of analytical chemistry and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

PFBHA is primarily utilized for the derivatization of carbonyl compounds, such as aldehydes and ketones. The introduction of the pentafluorobenzyl group enhances the volatility and detectability of these compounds during gas chromatography-mass spectrometry (GC-MS) analyses. The unique properties of PFBHA allow for high sensitivity in detecting trace amounts of biologically relevant carbonyl compounds in various matrices, including environmental samples and biological fluids .

Biological Applications

- Detection of Carbonyl Compounds : PFBHA has been effectively used for the derivatization of aldehydes in biological samples. For example, studies have demonstrated its application in analyzing aldehydes in bronchoalveolar lavage fluid from humans and rats following ozone exposure. The derivatization allows for better quantification and identification of these reactive species, which are implicated in oxidative stress and inflammation .

- Peptide Analysis : Research indicates that PFBHA can enhance the detection sensitivity of peptides by forming stable derivatives suitable for mass spectrometric analysis. This application is crucial in proteomics and biomarker discovery .

- Environmental Monitoring : PFBHA has been utilized to analyze polar organic compounds in environmental samples such as cloud water. Its ability to form stable derivatives facilitates the monitoring of potentially harmful carbonyl compounds in natural waters .

Case Studies

- Aldehyde Profiling : A study focused on the profiling of aldehydes using PFBHA demonstrated significant alterations in aldehyde concentrations in biological samples under different conditions. This research highlighted the importance of PFBHA in understanding the biochemical pathways influenced by environmental stressors like ozone .

- Hydroxylamine Activity : Another investigation explored the role of hydroxylamine (the parent compound) in enhancing ammonia-oxidizing bacteria activity. The study found that hydroxylamine could stimulate the growth of Nitrosomonas europaea, suggesting a potential role in bioremediation processes .

Research Findings

属性

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMVKNXIMUCYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206708 | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57981-02-9 | |

| Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florox reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57981-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily used for in scientific research?

A1: this compound (PFBHA) is widely employed as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Why is derivatization necessary when analyzing carbonyl compounds like aldehydes and ketones?

A2: Many aldehydes and ketones are volatile and polar, making them difficult to analyze directly using gas chromatography. Derivatization with PFBHA converts them into more volatile and thermally stable oxime derivatives, suitable for gas chromatography analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What analytical techniques are commonly used to detect and quantify PFBHA derivatives of carbonyl compounds?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are frequently used for the detection and quantification of PFBHA-derivatized carbonyl compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Can PFBHA be used in conjunction with solid-phase microextraction (SPME) for carbonyl analysis?

A4: Yes, PFBHA can be combined with SPME for on-fiber derivatization and subsequent analysis of carbonyl compounds, offering a sensitive and solvent-free approach. [, , , , , , , , , , , , , , , , , ]

Q5: What types of samples have been analyzed for carbonyl content using PFBHA derivatization?

A5: PFBHA derivatization has been used to analyze carbonyl compounds in diverse samples, including air, water, beverages, food, tobacco, biological samples, and environmental matrices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: How does PFBHA react with carbonyl compounds?

A6: PFBHA reacts with aldehydes and ketones through a condensation reaction to form stable oxime derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: Are there any limitations to the reaction of PFBHA with certain carbonyl compounds?

A7: Yes, steric hindrance can influence the reaction. Ketones with bulky substituents around the carbonyl group may exhibit lower reaction yields with PFBHA. [, , , , , , , , , , ]

Q8: What is the significance of the pentafluorobenzyl group in PFBHA?

A8: The pentafluorobenzyl group enhances the volatility and thermal stability of the formed oxime derivatives, making them suitable for GC analysis. It also increases the sensitivity of detection, particularly with ECD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。